(2S,4R)-N-(2,6-Dimethylphenyl)-4-hydroxypyrrolidine-2-carboxamide
Overview
Description
(2S,4R)-N-(2,6-Dimethylphenyl)-4-hydroxypyrrolidine-2-carboxamide is a chiral compound with significant applications in various fields of science. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-N-(2,6-Dimethylphenyl)-4-hydroxypyrrolidine-2-carboxamide typically involves the reaction of 2,6-dimethylphenylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the correct stereochemistry is achieved. Commonly used reagents include catalysts like palladium or platinum, and the reaction is carried out in solvents such as dichloromethane or ethanol at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-N-(2,6-Dimethylphenyl)-4-hydroxypyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,4R)-N-(2,6-Dimethylphenyl)-4-hydroxypyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4R)-N-(2,6-Dimethylphenyl)-4-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-N-(2,6-Dimethylphenyl)-4-hydroxypyrrolidine-2-carboxamide can be compared with other chiral pyrrolidine derivatives, such as (2S,4R)-N-(2,6-Dimethylphenyl)-4-hydroxyproline and (2S,4R)-N-(2,6-Dimethylphenyl)-4-hydroxythiazolidine-2-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the 2,6-dimethylphenyl group, which imparts distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S,4R)-N-(2,6-dimethylphenyl)-4-hydroxypyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-8-4-3-5-9(2)12(8)15-13(17)11-6-10(16)7-14-11/h3-5,10-11,14,16H,6-7H2,1-2H3,(H,15,17)/t10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZHLVTUPROHEW-MNOVXSKESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(CN2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2C[C@H](CN2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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